

Application Notes and Protocols: OVA-Q4 Peptide for In Vivo Mouse Immunization

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Compound of Interest

Compound Name: OVA-Q4 Peptide

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These application notes provide detailed protocols for the in vivo immunization of mice using the **OVA-Q4 peptide** (SIIQFEKL), a variant of the chicken ovalbumin (OVA) peptide 257-264 (SIINFEKL).^{[1][2][3][4]} The **OVA-Q4 peptide** is a valuable tool in immunological research, particularly for studying T-cell responses.^[1] This document outlines the necessary materials, step-by-step procedures for immunization, and subsequent analysis of the induced immune response through ELISpot, in vivo cytotoxicity assays, and flow cytometry.

Peptide Specifications

Property	Value
Sequence	H-Ser-Ile-Ile-Gln-Phe-Glu-Lys-Leu-OH (SIIQFEKL)
Description	A variant of the agonist ovalbumin (OVA) peptide (257-264), SIINFEKL. It is a class I (Kb)-restricted peptide epitope of ovalbumin presented by the class I MHC molecule, H-2Kb.
Molecular Formula	C ₄₆ H ₇₆ N ₁₀ O ₁₃
Molecular Weight	977.2 g/mol
Purity	≥95% (as determined by HPLC)
Form	Lyophilized powder
Storage	Store at -20°C

In Vivo Mouse Immunization Protocol

This protocol describes a general procedure for immunizing C57BL/6 mice with the **OVA-Q4 peptide** to elicit a cytotoxic T lymphocyte (CTL) response.

Materials:

- **OVA-Q4 Peptide** (lyophilized)
- Adjuvant (e.g., Poly I:C, CpG ODN, GM-CSF, or a combination)
- Sterile, endotoxin-free Phosphate Buffered Saline (PBS)
- Syringes and needles (e.g., 27-30 gauge)
- C57BL/6 mice (6-8 weeks old)

Protocol:

- **Peptide Reconstitution:**

- Aseptically reconstitute the lyophilized **OVA-Q4 peptide** in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL.
- Vortex gently to ensure complete dissolution. Prepare fresh on the day of immunization.
- Adjuvant Preparation:
 - Prepare the chosen adjuvant according to the manufacturer's instructions.
 - For a combination adjuvant, mix the components immediately before emulsifying with the peptide solution.
- Vaccine Formulation:
 - On the day of immunization, mix the **OVA-Q4 peptide** solution with the adjuvant. The final concentration of the peptide and adjuvant will depend on the specific experimental design. A common starting point is 50-100 µg of peptide per mouse.
 - The final injection volume is typically 100-200 µL.
- Immunization Schedule:
 - Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) or intravenously (i.v.) with the vaccine formulation. The intravenous route may generate a more substantial CTL response.
 - Booster Immunization (Day 14-21): Administer a booster injection with the same vaccine formulation and route as the primary immunization.
- Monitoring:
 - Monitor the mice daily for any adverse reactions at the injection site.

Quantitative Data for Immunization:

Component	Concentration/Dose per Mouse	Reference
OVA Peptide	50 µg	
Poly I:C (Adjuvant)	10-50 µg	
CpG ODN (Adjuvant)	10 µg	
GM-CSF (Adjuvant)	50 ng	
Total Injection Volume	100-200 µL	

Analysis of Immune Response

ELISpot Assay for IFN-γ Secretion

The ELISpot (enzyme-linked immunospot) assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T cells at the single-cell level.

Protocol:

- Plate Coating (Day 1):
 - Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol per well.
 - Wash the plate twice with 180 µL/well of sterile PBS.
 - Coat each well with an anti-mouse IFN-γ capture antibody overnight at 4°C.
- Cell Preparation and Plating (Day 2):
 - Aseptically harvest spleens from immunized and control mice 7-10 days after the final booster immunization.
 - Prepare single-cell suspensions of splenocytes.
 - Plate the splenocytes in the coated ELISpot plate at a density of $2-4 \times 10^5$ cells/well.
 - Stimulate the cells in triplicate with:

- **OVA-Q4 peptide** (e.g., 10 µg/mL)
- Positive control (e.g., Concanavalin A)
- Negative control (medium only)
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection and Development (Day 3):
 - Wash the plate to remove cells.
 - Add a biotinylated anti-mouse IFN-γ detection antibody and incubate.
 - Wash the plate and add streptavidin-alkaline phosphatase (or HRP).
 - Add the substrate (e.g., BCIP/NBT or AEC) and incubate until distinct spots emerge.
 - Stop the reaction by washing with distilled water.
 - Allow the plate to dry completely before counting the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T cells to kill target cells in a living animal.

Protocol:

- Target Cell Preparation (Day of Assay):
 - Prepare single-cell suspensions of splenocytes from naïve, syngeneic mice.
 - Divide the cells into two populations.
 - Target Population: Pulse with **OVA-Q4 peptide** (e.g., 1 µg/mL) and label with a high concentration of CFSE (e.g., 5 µM).

- Control Population: Do not pulse with peptide and label with a low concentration of CFSE (e.g., 0.5 μ M).
- Mix the two populations at a 1:1 ratio.
- Adoptive Transfer:
 - Inject approximately 10×10^6 total cells from the mixed population intravenously into each immunized and control mouse.
- Analysis:
 - After 4-18 hours, harvest the spleens from the recipient mice.
 - Prepare single-cell suspensions and analyze by flow cytometry to distinguish the two CFSE-labeled populations.
 - Calculate the percentage of specific lysis using the following formula:
 - $\text{Ratio} = (\% \text{ CFSE}_{\text{low}} / \% \text{ CFSE}_{\text{high}})$
 - $\% \text{ Specific Lysis} = [1 - (\text{Ratio}_{\text{unimmunized}} / \text{Ratio}_{\text{immunized}})] \times 100$

Flow Cytometry for T-Cell Phenotyping

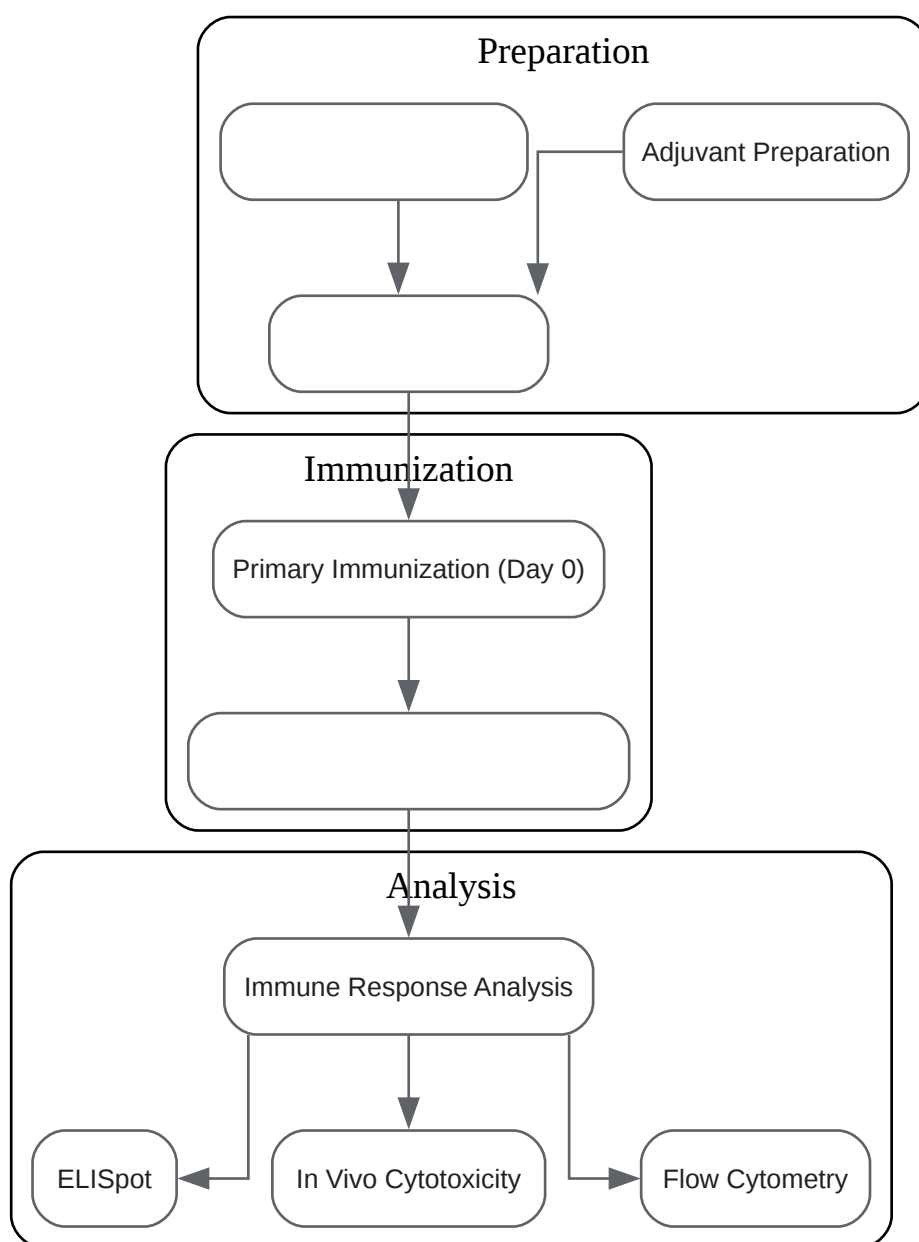
Flow cytometry can be used to identify and quantify OVA-Q4-specific T cells using tetramer staining and to analyze their activation status.

Protocol:

- Cell Preparation:
 - Prepare single-cell suspensions of splenocytes or lymphocytes from draining lymph nodes.
- Staining:
 - Stain the cells with an H-2Kb/SIIQFEKL tetramer conjugated to a fluorochrome (e.g., PE or APC) to identify OVA-Q4-specific CD8⁺ T cells.

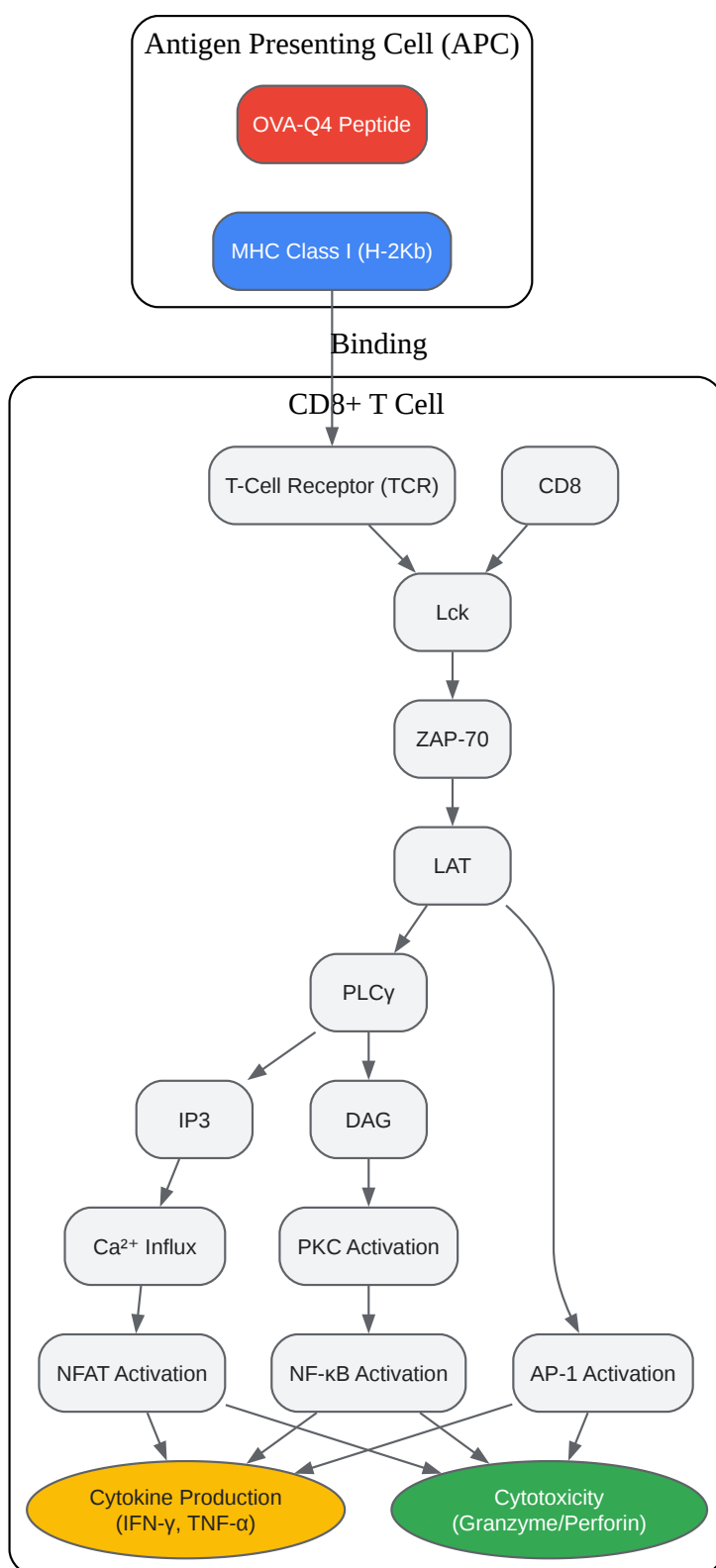
- Stain for cell surface markers such as CD8, CD4, and activation markers like CD44 and CD62L.
- A fixable viability dye should be included to exclude dead cells from the analysis.
- Intracellular Staining (Optional):
 - For intracellular cytokine staining, restimulate the cells in vitro with the **OVA-Q4 peptide** in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
 - Fix and permeabilize the cells, then stain for intracellular cytokines such as IFN- γ and TNF- α .
- Data Acquisition and Analysis:
 - Acquire the samples on a flow cytometer.
 - Analyze the data using appropriate software to determine the percentage and absolute number of OVA-Q4-specific T cells and their phenotype.

Visualizations



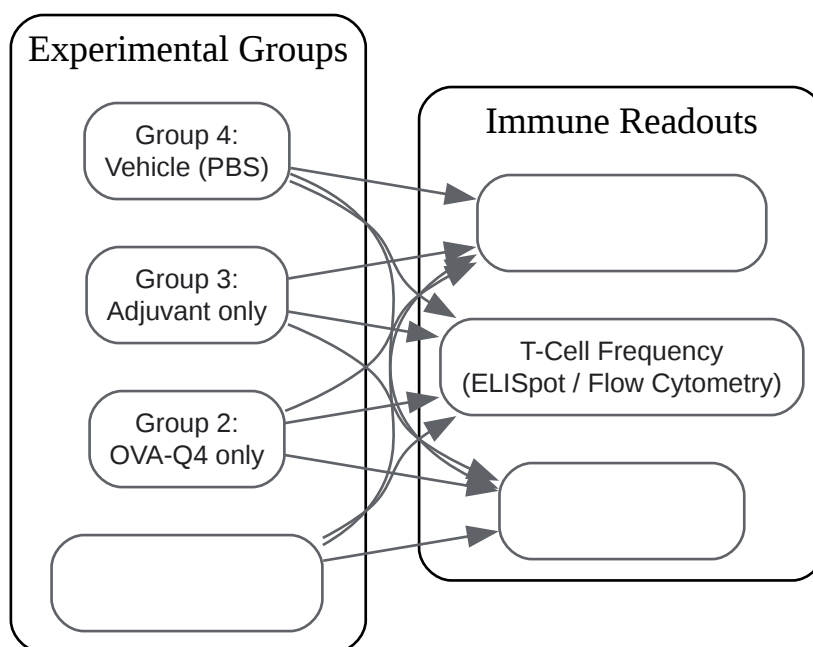
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Caption: Experimental workflow for in vivo mouse immunization with **OVA-Q4 peptide**.



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Caption: T-cell activation signaling pathway by **OVA-Q4 peptide**.



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Caption: Logical design of the experimental groups and readouts.

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References

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